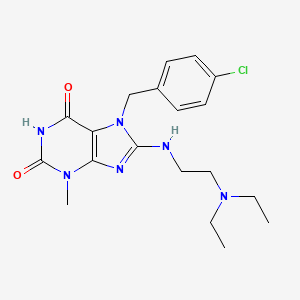

7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure that includes a purine core substituted with various functional groups

Properties

Molecular Formula |

C19H25ClN6O2 |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C19H25ClN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-6-8-14(20)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) |

InChI Key |

XOSPCDATRDYJKN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Substitution Reactions: The purine core undergoes substitution reactions to introduce the 4-chlorobenzyl and diethylaminoethyl groups.

Reaction Conditions: These reactions often require specific conditions such as the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide (DMF) to facilitate the substitutions.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Continuous Flow Systems: Implementing continuous flow systems for efficient and consistent production.

Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex purine derivatives, useful in various chemical reactions.

Biology

- Enzyme Inhibition Studies : Research indicates that the compound may act as an inhibitor for specific enzymes, which can be pivotal in understanding metabolic pathways and developing inhibitors for therapeutic purposes.

Medicine

- Therapeutic Potential : Investigated for its potential anti-inflammatory, antiviral, and anticancer activities. Studies have shown promising results in inhibiting tumor growth in vitro.

The biological activity of the compound primarily involves its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit enzyme activity by binding to active or allosteric sites.

- Receptor Modulation : It can influence signal transduction pathways through receptor interactions.

Case Study 1: Anticancer Activity

A study conducted on the effects of the compound on cancer cell lines demonstrated significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the compound's role as a selective inhibitor of a specific kinase involved in cancer progression. The study provided detailed kinetic parameters indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

- 7-benzyl-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 7-(4-methylbenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 4-chlorobenzyl group. This substitution can significantly influence its chemical reactivity and biological activity, potentially offering distinct advantages in its applications.

Biological Activity

7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . Its structure includes a purine base modified with a 4-chlorobenzyl group and a diethylaminoethyl side chain, which may influence its biological interactions.

Research indicates that compounds similar to this purine derivative often interact with various cellular pathways. The presence of the diethylaminoethyl group suggests potential interactions with neurotransmitter systems and cellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell growth and proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of purine derivatives. For instance, compounds that share structural similarities with 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione have shown efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Table 1: Summary of Anticancer Activity Studies

Neuropharmacological Effects

Given the presence of the diethylamino group, this compound may also exhibit neuropharmacological effects. Similar compounds have been studied for their ability to modulate neurotransmitter release and influence cognitive functions .

Table 2: Neuropharmacological Studies

Case Studies

- Case Study on Prostate Cancer : A clinical trial involving a purine derivative similar to this compound reported significant tumor reduction in patients with advanced prostate cancer when administered in conjunction with standard therapies. The study highlighted the importance of targeting the mTOR pathway for enhanced therapeutic outcomes .

- Neuroprotective Effects : In animal models, compounds related to this purine derivative demonstrated neuroprotective effects against oxidative stress-induced neuronal death. These findings suggest potential applications in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.